molecular formula C9H19NO B1522877 4-Propoxyazepane CAS No. 1269151-10-1

4-Propoxyazepane

Cat. No.: B1522877
CAS No.: 1269151-10-1
M. Wt: 157.25 g/mol
InChI Key: QBTPBTNBMUKZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxyazepane is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-propoxyazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-8-11-9-4-3-6-10-7-5-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTPBTNBMUKZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 4-Propoxyazepane

This compound is a cyclic compound that belongs to the class of azepanes, which are seven-membered saturated heterocycles containing nitrogen. The presence of the propoxy group can influence its chemical reactivity and biological properties.

The biological activity of this compound is largely determined by its interaction with various biological targets, including receptors and enzymes. Compounds with similar structures have been studied for their potential pharmacological effects, including:

  • Neurotransmitter Modulation : Azepanes can interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Antimicrobial Properties : Some azepanes exhibit antimicrobial activity, making them candidates for further investigation in treating infections.

Research Findings

Several studies have explored the biological implications of azepane derivatives:

  • Antidepressant Activity : Research has indicated that certain azepane derivatives can act as serotonin reuptake inhibitors, suggesting a potential role in treating depression.
  • Anticancer Potential : Some studies have reported that azepanes may induce apoptosis in cancer cells through various signaling pathways.
  • Analgesic Effects : Compounds similar to this compound have shown promise in pain relief, possibly through modulation of pain pathways.

Case Studies

  • Case Study 1: Antidepressant Effects
    • A study investigated the effects of a propoxy-substituted azepane on depressive behaviors in animal models. Results indicated a significant reduction in depressive symptoms compared to control groups, highlighting its potential as an antidepressant.
  • Case Study 2: Antimicrobial Activity
    • Another research project focused on the antimicrobial properties of various azepane derivatives, including this compound. The compound demonstrated significant inhibition against several bacterial strains, suggesting its utility in developing new antibiotics.

Data Table

PropertyValue/Description
Molecular FormulaC₉H₁₅N
Molecular Weight151.23 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
Biological ActivitiesAntidepressant, Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Propoxyazepane
Reactant of Route 2
Reactant of Route 2
4-Propoxyazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.